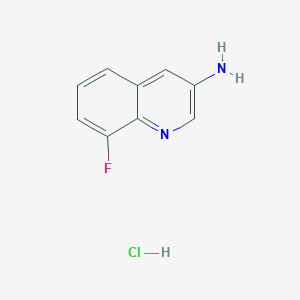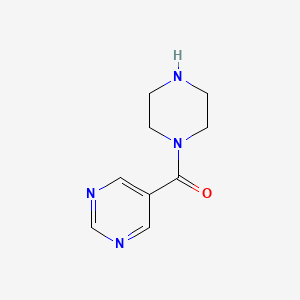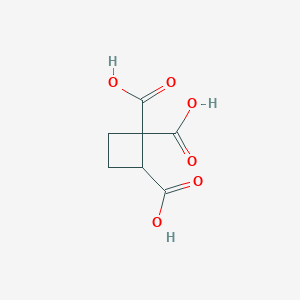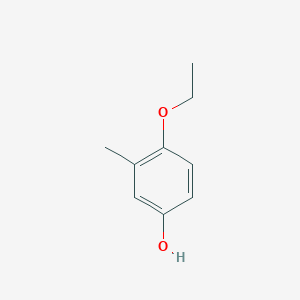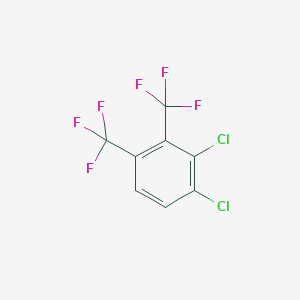
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene is an organofluorine compound characterized by the presence of two trifluoromethyl groups and two chlorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene typically involves the trifluoromethylation of arynes. One notable method is the copper-mediated 1,2-bis(trifluoromethylation) of arynes using [CuCF3] in the presence of an oxidant such as DDQ. This method allows for the rapid construction of 1,2-bis(trifluoromethyl)arenes under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed reactions, such as those involving copper or palladium, is common in the large-scale synthesis of similar fluorinated compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The trifluoromethyl groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a trifluoromethylated aniline derivative .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene involves its interaction with molecular targets through its trifluoromethyl and chlorine groups. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
- 2,2’-Bis(trifluoromethyl)biphenyl
Comparison: 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene is unique due to the specific positioning of its trifluoromethyl and chlorine groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, 1,4-Bis(trifluoromethyl)benzene is used as an acceptor in the design of emitters exhibiting thermally activated delayed fluorescence, highlighting the diverse applications of these compounds .
Eigenschaften
Molekularformel |
C8H2Cl2F6 |
|---|---|
Molekulargewicht |
282.99 g/mol |
IUPAC-Name |
1,2-dichloro-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Cl2F6/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14,15)16/h1-2H |
InChI-Schlüssel |
OKIHCZWUXQPHMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12081134.png)

![methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)


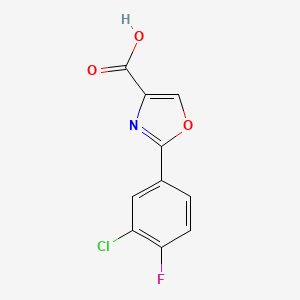
![2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)

